Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate typically involves multiple steps, starting with the preparation of the piperazineethanol derivativeThe trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, reduced piperazine compounds, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism of action of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
- Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate
- Piperazineethanol, 4-phenyl-, N-(7-trifluoromethyl-4-quinolyl)anthranilate
Uniqueness: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group on the quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
55300-49-7 |
---|---|
Molecular Formula |
C29H27F3N4O2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C29H27F3N4O2/c30-29(31,32)24-11-6-10-22-26(13-14-33-27(22)24)34-25-12-5-4-9-23(25)28(37)38-20-19-35-15-17-36(18-16-35)21-7-2-1-3-8-21/h1-14H,15-20H2,(H,33,34) |
InChI Key |
DHKRVFOEMXRVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.